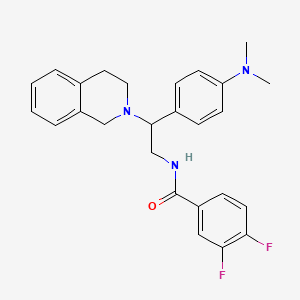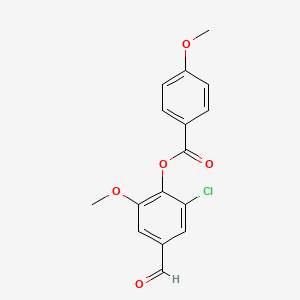![molecular formula C16H15N3O4S B2498733 3-(1-(furan-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034353-89-2](/img/structure/B2498733.png)
3-(1-(furan-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives involves strategic reactions that aim to incorporate the furan-carbonyl and piperidine units into the core structure. A common method for synthesizing similar structures involves the reaction of furan-2,3-dione derivatives with thiosemicarbazones, leading to the formation of 1-methylenaminopyrimidine-2-thione derivatives (Akçamur et al., 1988). Although not directly mentioning the exact compound, this method reflects the synthetic approach that could be adapted for our target molecule.
Molecular Structure Analysis
The molecular structure of related thieno[3,2-d]pyrimidine derivatives has been elucidated through various analytical techniques, including X-ray crystallography, which confirms the arrangement of the molecular skeleton and aids in understanding the spatial arrangement of the furan, piperidine, and thieno[3,2-d]pyrimidine units (Akçamur et al., 1988).
Chemical Reactions and Properties
Chemical transformations involving the core thieno[3,2-d]pyrimidine structure can lead to a variety of derivatives through reactions such as nucleophilic substitution, electrophilic addition, and ring closure mechanisms. These reactions are pivotal for functionalizing the molecule and exploring its chemical properties (Hirota et al., 1990).
Physical Properties Analysis
The physical properties of thieno[3,2-d]pyrimidine derivatives, including solubility, melting point, and crystal structure, are crucial for their application in material science and pharmaceuticals. Detailed studies on similar compounds provide insight into how the specific substituents affect these properties, guiding the development of new materials and drugs (Orozco et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and electronic configuration, of thieno[3,2-d]pyrimidine derivatives are significantly influenced by the attached furan-carbonyl and piperidine units. Understanding these properties is essential for predicting the behavior of the molecule in various chemical environments and for designing reactions to synthesize novel derivatives (Ahmed & Ameen, 2010).
科学的研究の応用
Synthesis and Structural Analysis
Research on similar compounds indicates advancements in the synthesis and structural analysis of furan and pyrimidine derivatives. For instance, Akçamur et al. (1988) presented a method to synthesize 1-methylenaminopyrimidine-2-thione derivatives, emphasizing the molecular structure confirmed by X-ray structure determination (Akçamur et al., 1988). Similarly, Sarıpınar et al. (2006) described the synthesis of functionalized 1H-Pyrimidine-2-ones/thiones, highlighting the use of the PM3 method for calculating electronic and geometric structures (Sarıpınar et al., 2006).
Pharmacophore Development
The development of pharmacophores is a notable application in scientific research. For example, New et al. (1989) synthesized arylpiperazine derivatives with thieno- and furo[3,2-c]pyridine ring systems, demonstrating significant activity in various pharmacological assays (New et al., 1989).
Heterocyclic Compound Synthesis
The synthesis of various heterocyclic compounds is a key area of research. Aniskova et al. (2017) explored the synthesis of biologically active compounds containing pyrimidine and pyridazine structural fragments, demonstrating the diversity of heterocyclic chemistry (Aniskova et al., 2017). De Coen et al. (2015) also contributed to this field with an efficient synthesis method for furo[3,4-d]pyrimidine-2,4-diones (De Coen et al., 2015).
Computational Analysis and Spectroscopy
The field of computational analysis and spectroscopy has seen significant contributions, such as the work by Halim and Ibrahim (2021), where they performed FT-IR spectroscopy and DFT/TD-DFT study for the novel 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][1,3]thiazolo[5,4-e]pyridine-2,10(3H)-dione (Halim & Ibrahim, 2021).
Fluorescence and Photochromic Properties
Research into fluorescence and photochromic properties of related compounds is another important area. Shepelenko et al. (2017) synthesized new hetarylethenes demonstrating fluorescence and photochromic properties (Shepelenko et al., 2017).
Microwave Irradiation in Synthesis
The use of microwave irradiation in the synthesis of heterocyclic compounds is a notable advancement. Han et al. (2010) developed a method for synthesizing furo- and thieno[2,3-d]pyrimidin-4-amine derivatives using microwave irradiation (Han et al., 2010).
Biological and Anticancer Activities
The exploration of biological and anticancer activities of these compounds is crucial. Aly et al. (2018) synthesized a series of derivatives with promising anticancer activity (Aly et al., 2018). Singh and Paul (2006) investigated the anti-cancer activities of 1,3-dialkylated-pyrimidin-2,4-diones, revealing structure-activity relationships (Singh & Paul, 2006).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-[1-(furan-3-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-14(10-3-7-23-9-10)18-5-1-11(2-6-18)19-15(21)13-12(4-8-24-13)17-16(19)22/h3-4,7-9,11H,1-2,5-6H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLLIVFCEIRCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)NC2=O)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride](/img/structure/B2498652.png)
![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2498655.png)

![3-(4-Chlorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498659.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2498662.png)

![3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2498665.png)
![2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2498668.png)
![5-Bromo-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2498669.png)
![4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide](/img/structure/B2498670.png)

